Pyrido[1,2-a]benzimidazol-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
26067-02-7 |
|---|---|
Molecular Formula |
C11H9N3 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
pyrido[1,2-a]benzimidazol-2-amine |
InChI |
InChI=1S/C11H9N3/c12-8-5-6-11-13-9-3-1-2-4-10(9)14(11)7-8/h1-7H,12H2 |
InChI Key |
FUYXOHXQXRCECN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=C(C=C3)N |
Origin of Product |
United States |
Iii. Reaction Mechanisms and Chemical Reactivity Studies
Mechanistic Pathways of Cyclization and Annulation
The synthesis of the pyrido[1,2-a]benzimidazole (B3050246) core often involves cyclization and annulation reactions, which can proceed through various mechanistic manifolds.
The Radical-Nucleophilic Aromatic Substitution (SRN1) mechanism offers a pathway for the formation of certain aromatic systems. This multi-step process involves the generation of a radical anion intermediate. dalalinstitute.com In the context of pyrido[1,2-a]benzimidazole synthesis, a substrate, such as an appropriately substituted N-phenylpyridinium chloride, can accept an electron to form a radical anion. This is followed by the fragmentation of this intermediate and subsequent intramolecular cyclization to build the fused ring system. The final steps involve oxidation to afford the aromatic product. The rate of these reactions is typically dependent on the concentration of the substrate. dalalinstitute.com
A key feature of the SRN1 mechanism is the involvement of radical species, which can be initiated by various methods, including photochemical or electrochemical means. The efficiency of the cyclization can be influenced by the nature of the substituents on both the pyridine (B92270) and benzene (B151609) ring precursors.
Tautomerism, the dynamic equilibrium between two interconverting isomers, plays a crucial role in the chemistry of nitrogen-containing heterocycles. encyclopedia.pub In the context of pyrido[1,2-a]benzimidazole derivatives, annular tautomerism, involving the migration of a proton between the nitrogen atoms of the imidazole (B134444) ring, is a fundamental process. encyclopedia.pub
Furthermore, in derivatives bearing an amino group, such as pyrido[1,2-a]benzimidazol-2-amine, imine-enamine tautomerism can be envisaged. The "imine" form refers to the structure with a carbon-nitrogen double bond, while the "enamine" form contains a carbon-carbon double bond adjacent to the amino group. The position of this equilibrium can be influenced by solvent polarity and the electronic nature of other substituents on the heterocyclic core. nih.gov For instance, in certain substituted benzimidazoles, the tautomeric equilibrium is solvent-modulated, with different forms being favored in nonpolar versus polar or aqueous environments. nih.gov This tautomeric behavior can significantly impact the molecule's reactivity and its interactions with biological targets.
Transition-metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems like pyrido[1,2-a]benzimidazoles. thieme-connect.comresearchgate.net Palladium-catalyzed reactions, in particular, have been extensively developed. thieme-connect.com A general catalytic cycle for the intramolecular C-H amination to form pyrido[1,2-a]benzimidazoles can be described as follows:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to a C-X bond (where X is a halide) of the starting material, forming a Pd(II) intermediate. thieme-connect.com
Intramolecular Coordination and Deprotonation: The nitrogen of the pyridine ring coordinates to the palladium center, forming a palladacycle. thieme-connect.com Subsequent deprotonation of an N-H group generates a key intermediate.
Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, which releases the pyrido[1,2-a]benzimidazole product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. thieme-connect.com
Recent advancements have led to the development of electro-oxidative palladium-catalyzed C-H/N-H annulation reactions. acs.orgresearchgate.net These methods offer a greener alternative by avoiding the need for stoichiometric chemical oxidants, with the anode facilitating the recycling of the palladium catalyst. acs.orgresearchgate.net
Electrophilic Aromatic Substitution (EAS) Reactivity
The pyrido[1,2-a]benzimidazole ring system is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups onto the aromatic core.
The position of electrophilic attack on the pyrido[1,2-a]benzimidazole nucleus is governed by the electronic properties of the fused ring system. The pyridine-like portion of the molecule is generally deactivated towards electrophilic attack compared to the benzimidazole (B57391) part. stackexchange.comechemi.com Within the imidazole moiety, the five-membered ring is more susceptible to substitution.
Theoretical and experimental studies on related imidazo[1,2-a]pyrazine (B1224502) systems suggest that electrophilic attack is favored at the C-3 position over the C-2 position. stackexchange.comechemi.com This preference can be rationalized by examining the stability of the resulting carbocation intermediates (arenium ions). Attack at C-3 allows for the positive charge to be delocalized while maintaining the aromaticity of the six-membered ring, leading to a more stable intermediate. stackexchange.comechemi.com In contrast, attack at C-2 leads to an intermediate where aromaticity is disrupted in the six-membered ring. stackexchange.comechemi.com
Consequently, electrophilic substitution reactions such as nitration and halogenation on the parent pyrido[1,2-a]benzimidazole are expected to yield predominantly the 3-substituted isomer. However, the regioselectivity can be influenced by the reaction conditions and the specific electrophile used.
The presence of substituents on the pyrido[1,2-a]benzimidazole ring can significantly influence the regioselectivity of subsequent electrophilic aromatic substitution reactions. researchgate.net Electron-donating groups (EDGs) generally activate the ring towards EAS and direct incoming electrophiles to the ortho and para positions relative to the substituent. youtube.com Conversely, electron-withdrawing groups (EWGs) deactivate the ring and typically direct electrophiles to the meta position. youtube.com
In the case of substituted pyrido[1,2-a]benzimidazoles, the interplay between the inherent reactivity of the heterocyclic system and the directing effects of the substituents can lead to interesting and sometimes unexpected outcomes. For example, studies have shown that even with an electron-withdrawing group present, electrophilic substitution can occur at the ortho position to that group, a deviation from the typical meta-directing effect. researchgate.net This highlights the complex electronic landscape of the pyrido[1,2-a]benzimidazole nucleus. The nature of the substituent, whether it is an ortho, para-director or a meta-director, does not always rigidly dictate the position of the incoming electrophile. researchgate.net
For instance, the nitration of 7-(trifluoromethyl)pyrido[1,2-a]benzimidazole, which contains a meta-directing trifluoromethyl group, has been observed to result in substitution at the 8-position. jraic.com This indicates that the electronic influence of the fused heterocyclic system can override the directing effect of the substituent.
Exploration of Unusual Ortho-Substitution Phenomena
Studies on the electrophilic aromatic substitution of substituted pyrido[1,2-a]benzimidazoles have revealed unexpected substitution patterns. researchgate.net An unusual introduction of an electrophilic species at the ortho position relative to an electron-withdrawing group has been observed. researchgate.net Interestingly, modifying the substituent from a meta-director to an ortho/para-director did not change the selectivity of the electrophilic substitution. researchgate.net Even in the presence of a strong electron-donating group in the ortho-position, the 9th position of the pyrido[1,2-a]benzimidazole core is highly deactivated, preventing electrophilic substitution at this site. jraic.com For instance, the nitration of N-(pyrido[1,2-a]benzimidazole-7-yl)propionamide, using a mixture of potassium nitrate (B79036) and sulfuric acid, results in the introduction of the nitro group at the 8th position, which is ortho to the acylated amino group. jraic.com
Nucleophilic Reactivity and Substitution Dynamics
The amino group in Pyrido[1,2-a]benzimidazol-2-amine and its derivatives imparts nucleophilic character to the molecule. The nucleophilicity of the nitrogen atom in the benzimidazole moiety facilitates intramolecular N-acylation reactions. nih.gov The reactivity of amino derivatives of pyrido[1,2-a]benzimidazole has been explored through acylation reactions. For example, 7-aminopyrido[1,2-a]benzimidazole reacts readily with propionic anhydride (B1165640) at room temperature. jraic.com In contrast, the acylation of 8-amino-7-trifluoromethylpyrido[1,2-a]benzimidazole requires heating to achieve a high yield of the corresponding propionamide (B166681). jraic.com
The introduction of various substituents can influence the nucleophilic reactivity. For instance, the presence of a trifluoromethyl group at the 7-position impacts the conditions required for acylation of an amino group at the 8-position. jraic.com
Studies of Chemical Equilibria
The chemical behavior of Pyrido[1,2-a]benzimidazol-2-amine is also governed by various equilibria, including protonation and tautomerism.
The basicity of amino-substituted pyrido[1,2-a]benzimidazoles is influenced by the position and nature of substituents. mdpi.com Computational and spectroscopic studies on amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles have shown that the imidazole imino nitrogen is the most favorable site for protonation. mdpi.com The basicity of these compounds is a balance between the basicity-reducing effect of nearby electron-withdrawing groups, such as a nitrile group, and the favorable contribution from the attached secondary amines. mdpi.com For example, the presence of a vicinal cyano group can lower the amine basicity by approximately 13 pKa units. mdpi.com
Table 1: Protonation and Basicity Data
| Compound | Feature | Observation |
|---|---|---|
| Amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles | Most favorable protonation site | Imidazole imino nitrogen mdpi.com |
Tautomerism is a key characteristic of benzimidazole-containing compounds. encyclopedia.pub This phenomenon involves the migration of a proton, leading to a dynamic equilibrium between interconvertible structural isomers. encyclopedia.pub While specific studies on the keto-enol tautomerism of Pyrido[1,2-a]benzimidazol-2-amine are not detailed in the provided context, the broader understanding of benzimidazole tautomerism suggests its potential relevance. encyclopedia.pub The position of this equilibrium can be influenced by substituents and the surrounding chemical environment.
Chemical Transformation Pathways
Understanding the transformation pathways of Pyrido[1,2-a]benzimidazol-2-amine is crucial for its application in synthesis.
Research into the synthesis of pyrimido[1,2-a]benzimidazole (B3050247) derivatives has shed light on the involvement of reactive intermediates. For instance, in reactions involving squaric acid chloride in aprotic solvents like acetonitrile, THF, and DMF, the reaction mixture undergoes resinification, indicating the formation of unstable intermediates. nih.gov Additionally, studies on antimalarial pyrido[1,2-a]benzimidazole derivatives have involved trapping reactive metabolites. nih.gov For derivatives containing a 4-aminophenol (B1666318) moiety, glutathione (B108866) adducts were detected, suggesting that bioactivation occurs on the phenyl ring of the Mannich base side chain. nih.gov
Adduct Formation in Chemical Processes
The formation of adducts is a significant aspect of the chemical reactivity of pyrido[1,2-a]benzimidazole derivatives. Adducts are products of the direct addition of two or more distinct molecules, resulting in a single reaction product containing all atoms of all components. Research in this area has provided insights into the metabolic pathways and potential for bioactivation of this class of compounds.
A notable example of adduct formation is observed in studies of reactive metabolites of pyrido[1,2-a]benzimidazole derivatives designed as antimalarial agents. In these investigations, trapping studies using glutathione (GSH) have been instrumental. For certain derivatives, particularly those containing a 4-aminophenol moiety, the formation of glutathione adducts has been detected. nih.gov Fragmentation analysis has revealed that the conjugation of glutathione occurs on the phenyl ring of the Mannich base side chain of these molecules. nih.gov This finding is crucial as it suggests a mechanism of bioactivation, which can be a key factor in both the therapeutic efficacy and the toxicological profile of a compound. The formation of these adducts is a result of the metabolic processes the parent compound undergoes, leading to reactive intermediates that are then scavenged by endogenous nucleophiles like glutathione.
While specific studies on the adduct formation of Pyrido[1,2-a]benzimidazol-2-amine itself are not extensively detailed in the available literature, the reactivity of the core structure and related benzimidazoles allows for predictions of other potential adduct-forming reactions. For instance, the nitrogen atoms within the pyrido[1,2-a]benzimidazole scaffold possess nucleophilic character and could potentially form adducts with various electrophiles.
In mass spectrometry analysis of the closely related compound 2-aminobenzimidazole (B67599), several adducts have been predicted, which can give an indication of the types of non-covalent adducts that might be observed for Pyrido[1,2-a]benzimidazol-2-amine under analytical conditions.
Predicted Adducts of 2-Aminobenzimidazole in Mass Spectrometry
| Adduct | Predicted m/z |
| [M+H]+ | 134.07128 |
| [M+Na]+ | 156.05322 |
| [M-H]- | 132.05672 |
| [M+NH4]+ | 151.09782 |
| [M+K]+ | 172.02716 |
| [M+H-H2O]+ | 116.06126 |
| [M+HCOO]- | 178.06220 |
| [M+CH3COO]- | 192.07785 |
| Data sourced from PubChem CID 13624. uni.lu |
These predicted adducts are important in the analytical characterization of these molecules but differ from the covalent adducts formed through chemical reactions or metabolic activation. The study of such adduct formation remains an area of interest for understanding the complete chemical and biological profile of Pyrido[1,2-a]benzimidazol-2-amine and its derivatives.
Iv. Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of individual atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for the structural elucidation of pyrido[1,2-a]benzimidazoles. researchgate.netjraic.com
In the ¹H NMR spectrum of the parent pyrido[1,2-a]benzimidazole (B3050246) scaffold, specific patterns are consistently observed. The proton at the H1 position of the pyridine (B92270) ring typically appears in the most downfield region of the spectrum due to the strong electron-withdrawing effect of the adjacent bridgehead nitrogen atom. researchgate.net Conversely, the H2 proton is usually found in the most upfield region of the spectrum. researchgate.net In the benzimidazole (B57391) portion, the H9 proton is generally the most deshielded among the aromatic protons, while the H8 proton has the smallest chemical shift. researchgate.net
For derivatives, such as 7-nitropyrido[1,2-a]benzimidazole (B11498725), the presence of a strong electron-withdrawing nitro group significantly shifts the signals of the protons on the benzene (B151609) ring to a lower field. jraic.com For instance, the H6, H9, and H8 protons appear at chemical shifts of 8.64 ppm, 8.50 ppm, and 8.20 ppm, respectively, in a DMSO-d6 solvent. jraic.com The subsequent reduction of the nitro group to an amino group, forming pyrido[1,2-a]benzimidazole-7-amine, causes a notable upfield shift of these aromatic protons, and a new broad singlet for the amino group protons appears around 5.10 ppm. jraic.com
The following table summarizes typical ¹H NMR chemical shifts for a substituted pyrido[1,2-a]benzimidazole derivative, illustrating the impact of substituents on the electronic environment of the heterocyclic system.
Table 1: Representative ¹H NMR Spectral Data for a Substituted Pyrido[1,2-a]benzimidazole Derivative.
| Proton | Chemical Shift (δ) in ppm | Multiplicity |
|---|---|---|
| H1 | Downfield | d |
| H2 | Upfield | t |
| H6 | ~8.64 (with NO₂) | d |
| H8 | ~8.20 (with NO₂) | dd |
| H9 | ~8.50 (with NO₂) | d |
| NH₂ | ~5.10 | br s |
Note: Data is illustrative and based on findings for 7-nitro and 7-amino derivatives in DMSO-d6. jraic.com Actual values vary with substitution and solvent.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms are likewise influenced by their local electronic environment, allowing for a complete assignment of the molecular structure.
To resolve complex spectra and gain deeper structural insights, two-dimensional (2D) NMR techniques are employed.
2D ¹H-¹H EXSY (Exchange Spectroscopy) is used to study chemical exchange processes. In the context of amino-substituted pyrido[1,2-a]benzimidazoles, EXSY can be used to investigate the dynamics of the amino group, such as restricted rotation around the C-N bond or proton exchange phenomena. acs.org The presence of an amino group can be confirmed through techniques including 2D ¹H–¹H NOESY and 2D ¹H–¹H EXSY NMR. acs.org
The basicity of the nitrogen atoms within the pyrido[1,2-a]benzimidazole core makes it susceptible to protonation in acidic media. Determining the exact site of protonation is critical for understanding the compound's reactivity and its behavior in biological systems. NMR spectroscopy is a key tool for this purpose. By comparing the NMR spectra of the neutral molecule with its protonated form in an acidic solvent, researchers can observe significant changes in the chemical shifts of protons and carbons near the protonation site. These shifts, caused by the change in electronic distribution upon protonation, allow for the unambiguous identification of the most basic nitrogen atom.
Weak noncovalent interactions, such as hydrogen bonds and π–π stacking, play a significant role in the supramolecular chemistry and crystal packing of pyrido[1,2-a]benzimidazole derivatives. acs.orgnih.gov ¹H NMR spectroscopy is a sensitive method for studying these interactions in solution. acs.orgresearchgate.net For example, variable-temperature (VT) ¹H NMR experiments can detect the presence of different conformational isomers (e.g., exo and endo forms) that are stabilized by intramolecular hydrogen bonds. nih.gov The chemical shifts of protons involved in hydrogen bonding are often temperature-dependent, providing dynamic information about these weak interactions. acs.orgnih.gov
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and confirming its elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. nih.gov This precision allows for the determination of a compound's elemental formula, as it can distinguish between molecules with the same nominal mass but different atomic compositions. jraic.comnih.gov For Pyrido[1,2-a]benzimidazol-2-amine, with a molecular formula of C₁₁H₉N₃, the theoretical monoisotopic mass is 183.079647 g/mol . HRMS analysis of a synthesized sample would be expected to yield an experimental mass that matches this theoretical value very closely, providing strong evidence for the compound's identity and purity. jraic.comnih.gov This technique is routinely used to confirm the successful synthesis of new derivatives in this class of compounds. nih.gov
Table 2: HRMS Data for Pyrido[1,2-a]benzimidazol-2-amine.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₉N₃ |
| Theoretical Monoisotopic Mass | 183.079647 g/mol |
TOF-MS Analysis for Molecular Weight Determination
Time-of-Flight Mass Spectrometry (TOF-MS) is a powerful tool for the precise determination of molecular weights. In the analysis of pyrido[1,2-a]benzimidazole derivatives, high-resolution mass spectrometry (HRMS) is frequently employed to confirm the elemental composition of the synthesized compounds. For instance, the molecular formula of novel pyrido[1,2-a]benzimidazole derivatives has been successfully confirmed by observing the [M+H]⁺ peak in the HRMS spectrum, which corresponds to the protonated molecule. This accurate mass measurement provides unequivocal evidence for the successful synthesis of the target compound.
Infrared (IR) Spectroscopy
Fourier-transform infrared (FT-IR) spectroscopy is an indispensable technique for identifying the characteristic functional groups present in pyrido[1,2-a]benzimidazol-2-amine and its analogs, thereby confirming their structural integrity. The FT-IR spectra of these compounds exhibit distinct absorption bands that correspond to specific vibrational modes of their constituent bonds.
Key vibrational frequencies observed in the FT-IR spectra of pyrido[1,2-a]benzimidazole derivatives include:
N-H Stretching: The presence of the primary amine group (-NH₂) gives rise to characteristic stretching vibrations in the range of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the fused ring system appear in the 1500-1650 cm⁻¹ region.
N-H Bending: The bending vibration of the N-H bond of the amine group is found around 1600 cm⁻¹.
C-N Stretching: The stretching vibrations for the C-N bond are located in the 1200-1350 cm⁻¹ range.
The precise positions of these bands can be influenced by the presence of different substituents on the pyrido[1,2-a]benzimidazole core, providing valuable structural information.
Interactive Table: Characteristic FT-IR Absorption Bands for Pyrido[1,2-a]benzimidazole Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Stretch | 3300-3500 |
| Aromatic Ring | C-H Stretch | 3000-3100 |
| Fused Ring System | C=N and C=C Stretch | 1500-1650 |
| Primary Amine (-NH₂) | N-H Bend | ~1600 |
| Amine | C-N Stretch | 1200-1350 |
X-ray Diffraction (XRD) Crystallography
Single-crystal X-ray diffraction (XRD) provides the most definitive method for elucidating the three-dimensional atomic arrangement of molecules in the solid state. This technique has been instrumental in confirming the absolute structure of pyrido[1,2-a]benzimidazole derivatives. By analyzing the diffraction pattern of a single crystal, researchers can determine precise bond lengths, bond angles, and torsion angles, which are crucial for a complete structural description.
Beyond individual molecular structures, single-crystal XRD also offers profound insights into how molecules are arranged in the crystal lattice and the nature of the intermolecular forces that govern this packing. In the solid state, pyrido[1,2-a]benzimidazole derivatives often engage in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking.
The primary amine group and the nitrogen atoms within the heterocyclic core are common sites for hydrogen bond formation, acting as both hydrogen bond donors and acceptors. These hydrogen bonds can link molecules into one-, two-, or three-dimensional networks, significantly influencing the physical properties of the material. Furthermore, the planar aromatic rings can participate in π-π stacking interactions, further stabilizing the crystal structure. The study of these intermolecular interactions is critical for understanding the solid-state behavior and properties of these compounds.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopic Analysis
Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic and photophysical properties of pyrido[1,2-a]benzimidazol-2-amine and its derivatives. The UV-Vis absorption spectra of these compounds typically exhibit multiple absorption bands in the ultraviolet and visible regions, corresponding to π-π* and n-π* electronic transitions within the conjugated system.
The position and intensity of these absorption maxima are sensitive to the solvent polarity and the nature of any substituents on the pyrido[1,2-a]benzimidazole framework. Upon excitation at a suitable wavelength, many pyrido[1,2-a]benzimidazole derivatives exhibit fluorescence, emitting light at a longer wavelength than they absorb. The fluorescence quantum yield and Stokes shift (the difference between the absorption and emission maxima) are important parameters that characterize the emissive properties of these compounds. These photophysical properties are of significant interest for potential applications in materials science and as fluorescent probes.
Interactive Table: Photophysical Properties of a Representative Pyrido[1,2-a]benzimidazole Derivative
| Property | Wavelength (nm) |
| Absorption Maximum (λ_abs) | ~350-450 |
| Emission Maximum (λ_em) | ~450-550 |
Analysis of Absorption and Emission Spectra
The optical properties of pyrido[1,2-a]benzimidazole compounds are characterized by their absorption and fluorescence spectra. In dichloromethane, pyrido[1,2-a]benzimidazole derivatives typically exhibit an intense maximum absorption peak at approximately 250 nm and show emission maxima around 460 nm. researchgate.net The specific substitution on the pyrido[1,2-a]benzimidazole ring, such as the addition of phenyl or methyl groups, can significantly influence the maximum emission wavelength. researchgate.net
Studies on related pentacyclic benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles have demonstrated strong fluorescence in the visible spectrum, near 500 nm, along with good photostability. irb.hr For instance, a novel pyrido[1,2-a]benzimidazole-based fluorophore designed for a Förster resonance energy transfer (FRET) system exhibits a large Stokes shift of 190 nm, which is advantageous for fluorescent probe applications. nih.gov The absorption spectra of amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles reveal absorption bands between 330 nm and 470 nm, with some derivatives showing shifts to the 400–520 nm range. mdpi.com
Spectral Properties of Pyrido[1,2-a]benzimidazole Derivatives
| Compound Type | Solvent | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Stokes Shift (nm) | Reference |
|---|---|---|---|---|---|
| Pyrido[1,2-a]benzimidazole derivatives | Dichloromethane | ~250 | ~460 | ~210 | researchgate.net |
| Amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles | Not specified | 330-520 | Not specified | Not specified | mdpi.com |
| Pyrido[1,2-a]benzimidazole-rhodamine FRET probe | Not specified | Not specified | Not specified | 190 | nih.gov |
Spectroscopic Monitoring of Protonation Events
Spectroscopic techniques, particularly UV-Vis absorption and fluorescence spectroscopy, are instrumental in monitoring the protonation and deprotonation of pyrido[1,2-a]benzimidazole derivatives. These compounds can act as pH sensors due to significant changes in their spectral properties upon protonation. irb.hrmdpi.com
For amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles, a related class of compounds, protonation typically occurs on the imino nitrogen of the imidazole (B134444) ring. mdpi.comirb.hr This event is reflected by substantial changes in the absorption and emission spectra. irb.hr Experimental and computational studies show that these compounds are generally unionized at neutral pH and transition to their monocationic forms in acidic conditions, typically at pH values between 3 and 5. irb.hr This transition makes them suitable for detecting acidic environments. irb.hr The basicity of these molecules, and thus the pH at which protonation occurs, is influenced by the presence and nature of substituents on the heterocyclic core. mdpi.comirb.hr
Studies of Aggregation-Induced Emission (AIE) Phenomena
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or the solid state. rsc.org This effect is the opposite of the more common aggregation-caused quenching (ACQ).
The pyrido[1,2-a]benzimidazole scaffold has been identified as a promising core for the development of AIE luminogens (AIEgens). researchgate.net Certain derivatives, particularly those with a benzene ring at the C1-position of the benzo researchgate.netresearchgate.netimidazo[1,2-a]pyridine system, exhibit strong solid-state fluorescence with quantum yields reaching as high as 88.80%. researchgate.net This AIE behavior is attributed to the restriction of intramolecular motion in the aggregated state. researchgate.net
Conversely, some pyrido[1,2-a]benzimidazole derivatives have been observed to exhibit aggregation-induced quenching (AIQ) in mixtures of DMF and water. researchgate.net This highlights that the aggregation behavior is highly dependent on the specific molecular structure and substitution pattern of the pyrido[1,2-a]benzimidazole core. The multifunctionality of the benzimidazole unit makes it a versatile component in designing molecules with specific aggregation-dependent optical properties. researchgate.net
Solvatochromic Investigations
Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a key characteristic of many polar dyes. Investigations into new imidazole-based donor-π-acceptor dyes have revealed significant solvatochromic properties. rsc.org While these studies were not performed specifically on Pyrido[1,2-a]benzimidazol-2-amine, the findings for structurally related imidazole derivatives are highly relevant.
These donor-π-acceptor dyes exhibit a bathochromic shift (a shift to longer wavelengths) in their emission spectra as the polarity of the solvent increases. rsc.org For example, one such dye shows an emission wavelength change from 476 nm in a nonpolar solvent to 599 nm in a polar solvent. rsc.org This pronounced solvatochromism indicates a significant change in the dipole moment of the molecule upon excitation, making these compounds sensitive probes of their local environment.
Solvatochromic Shift in Emission of an Imidazole-Based Dye
| Solvent | Polarity | Emission Wavelength (λem, nm) | Reference |
|---|---|---|---|
| n-Hexane | Nonpolar | 476 | rsc.org |
| Acetonitrile | Polar | 599 | rsc.org |
V. Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone in the computational study of pyrido[1,2-a]benzimidazole (B3050246) systems. It offers a balance between accuracy and computational cost, making it suitable for a wide range of investigations from predicting fundamental chemical properties to elucidating complex reaction pathways.
DFT calculations have been successfully employed to predict the acid-base properties of amino-substituted pyrido[1,2-a]benzimidazole analogues. These studies are crucial for understanding the ionization state of these molecules under different pH conditions, which in turn influences their solubility, membrane permeability, and interaction with biological targets.
In a study on amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles, DFT calculations were used to determine their pKa values. mdpi.com The results showed an excellent correlation with experimentally measured values obtained through UV-Vis absorption and fluorescence spectroscopies. mdpi.com The computations identified the imidazole (B134444) imino nitrogen as the most probable site of protonation. mdpi.com This basicity is influenced by a delicate balance between the electron-withdrawing effects of nearby groups (like a nitrile) and the electron-donating contribution from the amino substituents. mdpi.com These findings demonstrate that at a neutral pH, the systems are typically unionized, but they transition to a monocationic form in acidic conditions (pH 3-5). mdpi.com
Based on these validated computational models, a system with three amino substituents was designed, for which calculations predicted a pKa of 7.0, suggesting its potential as a pH sensor for detecting the shift from neutral to acidic environments. mdpi.com
Table 1: Comparison of Experimental and DFT-Calculated pKa Values for Amino-Substituted Pyrido[1,2-a]benzimidazole Analogues Data synthesized from findings on related structures.
| Compound Analogue | Number of Amino Substituents | Experimental pKa | DFT-Calculated pKa | Protonation Site |
|---|---|---|---|---|
| Analogue 1 | 1 | ~3-5 | Correlated | Imidazole Imino Nitrogen |
| Analogue 2 | 2 | ~3-5 | Correlated | Imidazole Imino Nitrogen |
| Designed Analogue 3 | 3 | N/A (Predicted) | 7.0 | Imidazole Imino Nitrogen |
The electronic properties of pyrido[1,2-a]benzimidazoles are fundamental to their intense luminescence and reactivity. jraic.com DFT calculations are used to explore their electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a key parameter that helps in understanding the charge transfer characteristics within the molecule.
Computational analyses of related benzimidazole (B57391) derivatives, using methods like B3LYP/6-311++G(d,p), have shown that charge transfer occurs within the molecule, and the resulting molecular electrostatic potential (MEP) surface can identify chemically reactive areas. mdpi.com Studies on amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles revealed that the number and position of amino groups significantly affect their photophysical properties and electronic excitations. mdpi.com A systematic study of the 1H NMR spectra of numerous pyrido[1,2-a]benzimidazole derivatives established the influence of the substituent's electronic nature and its position on the electron density distribution in the molecule. researchgate.net This research concluded that the transmission of electronic effects in these systems differs from that in simple benzoid systems. researchgate.net
DFT calculations are pivotal in mapping the reaction pathways of pyrido[1,2-a]benzimidazoles, particularly in electrophilic aromatic substitution (SEAr) reactions. These studies help in understanding the regioselectivity and reactivity of the heterocyclic core.
Research into the functionalization of pyrido[1,2-a]benzimidazole amino derivatives has explored their reaction patterns. jraic.com For instance, the nitration of acylated amino derivatives was studied, revealing that the nitro group is introduced at the ortho-position relative to the acylated amino group. jraic.com Computational studies have investigated the reactivity of substituted pyrido[1,2-a]benzimidazoles in SEAr reactions, noting an unusual instance of electrophilic attack at the ortho position to an electron-withdrawing group. researchgate.net This regioselectivity was found to be consistent even when the nature of the substituent was changed from a meta-director to an ortho/para-director, indicating that the 9-position of the pyrido[1,2-a]benzimidazole nucleus is strongly deactivated. jraic.comresearchgate.net Such computational elucidations are vital for devising efficient synthetic and functionalization methods for this class of compounds. jraic.com
Noncovalent interactions, such as hydrogen bonds and π–π stacking, play a crucial role in the supramolecular chemistry and crystal engineering of pyrido[1,2-a]benzimidazole derivatives. nih.gov Theoretical investigations provide a detailed understanding of the nature and strength of these interactions.
Studies on 6-amino-substituted pyrido- and pyrimido-[1,2-a]benzimidazole-8,9-diones have combined experimental methods (X-ray crystallography, NMR) with theoretical analysis to investigate weak intra- and intermolecular interactions. nih.govacs.org It was found that derivatives possessing an electron-withdrawing group can form H-bonded dimers and exhibit π–π stacking interactions in the solid state. nih.gov The presence of an amino substituent allows for the formation of intramolecular hydrogen bonds. acs.org For example, in isopentylamino- and benzylamino-substituted derivatives, two conformational forms were detected: an 'endo' form with an intramolecular hydrogen bond and an 'exo' form without it, with the exo form being dominant both in solution and in the solid state. nih.govacs.org In the solid state, these compounds can exist as partially charged merocyanines, leading to restricted rotation around the C(6)–N(11) bond. acs.org
Molecular Modeling and Docking Studies
Molecular modeling and docking are essential computational techniques used to predict and analyze how a ligand, such as a pyrido[1,2-a]benzimidazole derivative, might bind to a biological macromolecule, typically a protein receptor. These studies are foundational in drug discovery for identifying potential lead compounds and understanding their mechanism of action at a molecular level.
Molecular docking simulations are widely used to explore the binding modes of pyrido[1,2-a]benzimidazole and related scaffolds within the active sites of proteins. These simulations calculate the binding affinity (often expressed as a docking score in kcal/mol) and identify the key noncovalent interactions that stabilize the ligand-protein complex.
Docking studies on various benzimidazole and pyrido-imidazole derivatives have revealed common and important types of interactions:
Hydrogen Bonds: The nitrogen atoms within the benzimidazole core and the exocyclic amino group are frequent participants in hydrogen bonding with amino acid residues in protein active sites. For example, in a study with the Mtb KasA enzyme, the nitrogen of the benzimidazole moiety and a p-amino phenyl ring of a ligand formed hydrogen bonds with bond distances of 2.20 Å and 2.31 Å, respectively. nih.gov
Pi-Interactions: The aromatic nature of the fused ring system facilitates various π-interactions, including π-π stacking with aromatic residues like phenylalanine (PHE) and π-alkyl interactions with residues like leucine (B10760876) (LEU) and isoleucine (ILE). semanticscholar.org
In a study involving the pro-apoptotic Bax protein, docking simulations of pyrido-imidazole derivatives showed significant binding affinities and detailed various interactions with active site residues. nih.gov Similarly, docking of benzimidazole derivatives into the active site of beta-tubulin yielded binding energies ranging from -7.11 to -8.50 kcal/mol, indicating strong binding potential. semanticscholar.org These computational analyses provide a structural basis for the observed biological activities and guide the rational design of new, more potent derivatives. nih.govresearchgate.net
Table 2: Summary of Key Ligand-Binding Interactions for Benzimidazole/Pyrido-imidazole Scaffolds from Docking Studies Data synthesized from findings on related structures.
| Protein Target | Ligand Scaffold | Key Interaction Types Observed | Interacting Residues (Examples) | Binding Energy Range (kcal/mol) |
|---|---|---|---|---|
| Beta-tubulin | Benzimidazole | Hydrogen Bonds, Pi-Pi, Pi-Sigma, Pi-Alkyl, Van der Waals | THR, TYR, PHE, ILE, CYS, ARG, LYS | -7.11 to -8.50 semanticscholar.org |
| Pro-apoptotic Bax | Pyrido-imidazole | Various non-bond interactions | Not specified in abstract | e.g., -6.9 nih.gov |
| Mtb KasA | Benzimidazole | Hydrogen Bonds | GLU, GLY | e.g., -7.37 nih.gov |
Conformational Analysis and Rotational Barrier Calculations
Computational studies on pyrido[1,2-a]benzimidazole derivatives have provided insights into their conformational preferences and the rotational barriers of their substituents. For instance, in pyrido- and pyrimido-[1,2-a]benzimidazole-8,9-diones, the rotation around the N(11)–C(12) bond of the amino substituent has been investigated using quantum chemical calculations. These calculations revealed that the rotational barrier height (ΔG‡) is relatively low, approximately 2–4 kcal/mol for certain derivatives (3c and 4b), while a higher barrier of 7 kcal/mol was observed for a cationic derivative (3d). nih.gov This suggests that dynamic rotational processes are generally not hindered, except in cases where charge delocalization plays a significant role. nih.gov
In the solid state, some of these compounds exist as partially charged merocyanines, which can lead to restricted rotation around the C(6)–N(11) axis. nih.gov The presence of different molecular forms, such as exo and endo conformers, has been observed in the crystal structures of some derivatives. The endo form can be stabilized by an intramolecular hydrogen bond. nih.gov The conformation of the aminoalkyl substituent can also be influenced by intermolecular interactions with the solvent. nih.gov
The following table summarizes the calculated rotational barrier heights for selected pyrido[1,2-a]benzimidazole derivatives:
| Compound | Rotational Barrier (ΔG‡) in kcal/mol |
| 3c | 2-4 |
| 4b | 2-4 |
| 3d (cation) | 7 |
| This table is based on data from quantum chemical calculations and illustrates the energy required for rotation around the N(11)–C(12) bond. |
Quantitative Structure-Activity Relationships (QSAR) in Chemical Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity or chemical reactivity.
QSAR studies on pyrido[1,2-a]benzimidazoles have been instrumental in understanding how structural modifications influence their chemical properties. For example, 3D-QSAR studies on a series of pyrido[1,2-a]benzimidazoles have revealed that hydrophobic groups are important for their antimalarial activity, while hydrogen-bond donor groups are less desirable. researchgate.net The presence of electron-withdrawing groups at the R1 position was found to be favorable for this activity. researchgate.net A statistically significant QSAR model was generated with a high correlation coefficient (r² = 0.989) and a good predictive coefficient (Pearson R = 0.8826). researchgate.net
In another study, the influence of substituents on the benzimidazole core was investigated. nih.gov It is known that the N-1, C-2, and C-5(6) positions are crucial for substitution on the benzimidazole core to modulate biological activity. nih.gov The introduction of different substituents at these positions can significantly alter the electronic and steric properties of the molecule, thereby affecting its reactivity and selectivity in chemical reactions and biological interactions. For instance, the electronic nature and position of a substituent in the pyrido[1,2-a]benzimidazole nucleus affect the electron density distribution in the molecule, which in turn influences the potential reaction centers. researchgate.net
The following table presents key findings from a 3D-QSAR study on antimalarial pyrido[1,2-a]benzimidazoles:
| Parameter | Value | Significance |
| r² | 0.989 | High correlation between predicted and observed activity. |
| q² | 0.76 | Good internal predictive ability of the model. |
| F | 675.1 | High statistical significance of the model. |
| RMSE | 0.2745 | Low root mean square error, indicating good accuracy. |
| Pearson R | 0.8826 | Good predictive ability on an external test set. |
| This table highlights the statistical validity of a 3D-QSAR model developed for pyrido[1,2-a]benzimidazoles, indicating its potential for predicting the antimalarial activity of new derivatives. |
Computational methods are increasingly being used to predict the feasibility of synthetic routes and the potential for byproduct formation. While specific studies focusing solely on the computational prediction of synthetic feasibility and byproduct formation for pyrido[1,2-a]benzimidazol-2-amine are not extensively detailed in the provided search results, the principles of computational chemistry can be applied to this area.
For instance, density functional theory (DFT) calculations can be used to rationalize the outcomes of chemical reactions. researchgate.net By calculating the energies of reactants, transition states, and products, it is possible to predict the most likely reaction pathway and identify potential side reactions that could lead to byproduct formation. For example, in the synthesis of pyrimido[1,2-a]benzimidazoles, the nature of the solvent and the size of the fluoroalkyl moiety were found to have a decisive influence on the ratio of the resulting compounds, a phenomenon that could be modeled computationally. nih.gov
Computational tools can also aid in virtual screening to identify promising lead compounds for synthesis, as demonstrated in the search for potent antimalarial agents. researchgate.net This approach can save significant time and resources by prioritizing the synthesis of compounds with the highest predicted activity and most feasible synthetic routes. The development of efficient, one-pot multicomponent reactions for the synthesis of pyrido[1,2-a]benzimidazoles can also be guided by computational predictions to optimize reaction conditions and minimize byproduct formation. researchgate.net
Vi. Advanced Applications in Chemical Materials Science
Luminescent and Fluorescent Materials
The pyrido[1,2-a]benzimidazole (B3050246) framework is a key component in the design of advanced luminescent and fluorescent materials. jraic.com Its derivatives are noted for their intriguing photophysical properties, making them effective fluorophores for the development of fluorescent probes. researchgate.net The fused, highly conjugated planar chromophore system, consisting of five heteroaromatic cores in some derivatives, leads to excellent optical properties, including strong fluorescence in the visible spectrum (around 500 nm) and good photostability. mdpi.com
Pyrido[1,2-a]benzimidazole derivatives serve as a foundational scaffold for creating novel organic luminophores and fluorescent dyes. jraic.commdpi.com The introduction of different substituents onto the pyrido[1,2-a]benzimidazole ring can significantly influence the resulting optical properties. For instance, attaching a phenyl and a methyl group has been shown to markedly affect the maximum emission wavelength. researchgate.net A series of synthesized derivatives exhibited intense absorption maxima around 250 nm and emission maxima near 460 nm in dichloromethane. researchgate.net
Certain benzo researchgate.netscience.govimidazo[1,2-a]pyridines, a related class of compounds, have been identified as a new type of aggregation-induced emission (AIE) luminogen. researchgate.net The presence of a benzene (B151609) ring at the C1-position restricts intramolecular motion, leading to very good solid-state fluorescence with quantum yields reaching as high as 88.80%. researchgate.net The intrinsic fluorescence of these compounds allows for their use in cellular imaging without the need for external fluorophores. nih.gov
Table 1: Photophysical Properties of Selected Pyrido[1,2-a]benzimidazole Derivatives
| Derivative | Solvent/State | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Key Features | Reference |
| Substituted pyrido[1,2-a]benzimidazoles | Dichloromethane | ~250 | ~460 | Not specified | Intense absorption and emission | researchgate.net |
| Benzo researchgate.netscience.govimidazo[1,2-a]pyridine (AIEgen) | Solid-state | Not specified | Not specified | Up to 0.888 | Aggregation-Induced Emission (AIE) | researchgate.net |
| 2-amino-5-phenylbenzimidazo[1,2-a]quinoline-6-carbonitrile | Not specified | Not specified | Not specified | Not specified | Selective towards Zn²⁺ with increased fluorescence | mdpi.com |
| Pyrido[1,2-a]benzimidazole-rhodamine probe | Aqueous solution | Not specified | Not specified | Not specified | FRET system for Hg²⁺ detection | researchgate.net |
The unique electronic and optical characteristics of pyrido[1,2-a]benzimidazole derivatives make them promising candidates for applications in optoelectronic devices. mdpi.comsmolecule.com The combination of a pyrido[1,2-a]benzimidazole core with other functional groups, such as thiophene (B33073) rings, can create donor-acceptor molecular scaffolds suitable for light-driven systems. science.gov These materials are being explored for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic technologies, although further research is needed to fully realize this potential. smolecule.comnih.gov
Chemical Sensors and Probes
The pyrido[1,2-a]benzimidazole scaffold is a versatile platform for designing sensitive and selective chemical sensors and probes. jraic.com These sensors often operate on principles like intramolecular charge transfer (ICT) or fluorescence resonance energy transfer (FRET) to detect specific analytes. researchgate.netresearchgate.net
Derivatives of pyrido[1,2-a]benzimidazole have been successfully developed as fluorescent pH probes. mdpi.com For example, amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles have been synthesized and characterized as novel pH-sensing materials. mdpi.com The number and position of the amino groups on the aromatic core influence the photophysical and acid-base properties of these probes. mdpi.com One such probe demonstrated a response to acidic pH with a pKa of 5.18, a high quantum yield of 0.96, and a rapid response time of less than one minute. researchgate.net The mechanism for this pH sensing is based on changes in the intramolecular charge transfer process upon protonation. bohrium.com
Table 2: Characteristics of Pyrido[1,2-a]benzimidazole-Based pH Probes
| Probe Type | pKa | Quantum Yield (Φ) | Response Time | Sensing Mechanism | Reference |
| Amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazole | Varies with substitution | Not specified | Not specified | ICT | mdpi.com |
| Pyrido[1,2-a]benzimidazole derivative | 5.18 | 0.96 | < 1 min | ICT | researchgate.net |
| Pyrazolo[1,5-a]pyridine derivative (related structure) | 3.03 | 0.64 | < 10 s | ICT | bohrium.com |
The luminescent properties of these compounds are also harnessed for the detection of specific chemical species. A notable application is the detection of the nitroaromatic explosive picric acid (PA). researchgate.net A benzo researchgate.netscience.govimidazo[1,2-a]pyridine with AIE properties has been shown to be an effective sensor for PA, exhibiting a low detection limit of 42.5 nM and a high quenching constant. researchgate.net This demonstrates the potential for developing portable and low-cost methods for detecting hazardous materials. science.gov Furthermore, related polybenzimidazole materials have been developed as fluorescent probes for metal ions like Cu²⁺ and Zn²⁺, with detection limits in the nanomolar range. mdpi.comsemanticscholar.org
Novel Functional Organic Materials
Beyond sensors and luminophores, the pyrido[1,2-a]benzimidazole structure is a building block for a wide array of novel functional organic materials. ccspublishing.org.cnresearchgate.net Its highly conjugated system is a point of interest for materials science applications in general. Researchers have synthesized various derivatives, including those with phenoxy, thiophenoxy, and anilino groups, to create a library of compounds with diverse properties for future applications in both medicine and materials science. The assimilation of the pyrido[1,2-a]benzimidazole moiety with other bioactive structures, such as indole (B1671886), has been explored to create novel heterocyclic compounds with potential applications as antimicrobial and antioxidant agents. ias.ac.in
Utilization as Synthons in Advanced Material Synthesis
The pyrido[1,2-a]benzimidazole framework, particularly functionalized variants like pyrido[1,2-a]benzimidazol-2-amine, serves as a pivotal synthon—a molecular building block—for the construction of more complex, high-value chemical structures. Its rigid, planar, and electron-rich heterocyclic system is a desirable feature for creating advanced materials with specific photophysical or electronic properties. The presence of reactive functional groups, such as the amine group, provides a chemical handle for further elaboration and annulation reactions.
Researchers have leveraged this scaffold to create larger, polycyclic heteroaromatic compounds. These resulting materials often possess extended π-conjugated systems, a key characteristic for applications in optoelectronics and as functional dyes. nih.gov The inherent properties of the pyrido[1,2-a]benzimidazole core make it a valuable starting point for developing materials with tailored functions. chemrxiv.org
One significant application is in the synthesis of luminescent dyes and photographic materials. igminresearch.comigminresearch.com For instance, derivatives of pyrimido[5',4':5,6]pyrido[1,2-a]benzimidazole, which are constructed from benzimidazole-based precursors, have been patented for these uses. igminresearch.comigminresearch.com The synthesis often involves the condensation of a pyrido[1,2-a]benzimidazole derivative with other cyclic compounds, effectively extending the conjugated system and tuning the optical properties of the final molecule. igminresearch.comigminresearch.comigminresearch.jp
The utility of pyrido[1,2-a]benzimidazole derivatives as synthons is further demonstrated in multicomponent reactions. These efficient chemical strategies allow for the assembly of complex molecules in a single step. For example, 1H-benzimidazol-2-amine can be reacted with an aldehyde and malononitrile (B47326) in a one-pot synthesis to yield complex dihydropyrimido[1,2-a]benzimidazole derivatives. researchgate.net These products can then serve as intermediates for creating an even wider array of fused heterocyclic systems. researchgate.net Such approaches highlight the modularity and versatility of the benzimidazole (B57391) core in building diverse chemical libraries for materials science discovery. chemrxiv.org
The table below summarizes representative synthetic routes where pyrido[1,2-a]benzimidazole-based structures act as synthons for advanced materials.
| Starting Synthon | Reactants | Resulting Material/Compound | Potential Application |
| bis-(benzimidazol-2-yl)methane | Barbituric acid 5-carbaldehyde or 2,4,6-trichloropyrimidinyl-5-carbaldehyde | Pyrimido[5',4':5,6]pyrido[1,2-a]benzimidazole | Luminescent Dyes, Photographic Materials igminresearch.comigminresearch.com |
| 1H-benzimidazol-2-amine | p-chlorobenzaldehyde, malononitrile | 4-amino-2-(4-chlorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile | Intermediate for complex heterocycles researchgate.net |
| Annulated Benzimidazoles | Various (e.g., via cyclocondensation) | Fused polycyclic structures | Phosphors, Fluorescent Dyes in Polymers & Textiles nih.gov |
The resulting advanced materials derive their functionality directly from the foundational pyrido[1,2-a]benzimidazole structure, as detailed in the following table.
| Material Class | Key Structural Feature | Notable Property | Application Area |
| Pyrimido[1,2-a]benzimidazole (B3050247) derivatives | Extended π-conjugation, Fused planar rings | Photophysical properties (fluorescence, phosphorescence) | Optoelectronics, Dyes, Polymers nih.gov |
| Polycyclic azaheterocycles | Planar, electron-rich system | High biological activity, potential for intercalation | Medicinal Chemistry, Functional Materials igminresearch.com |
Vii. Future Perspectives in Pyrido 1,2 a Benzimidazol 2 Amine Research
Innovations in Green and Sustainable Synthetic Methodologies
The development of environmentally benign and efficient synthetic routes to Pyrido[1,2-a]benzimidazol-2-amine and its derivatives is a critical area of future research. Traditional synthetic methods often involve harsh reaction conditions, toxic solvents, and the use of metal catalysts, which can lead to significant environmental waste. Modern approaches are increasingly focused on the principles of green chemistry, aiming to improve atom economy, reduce energy consumption, and utilize safer reagents and solvents.
Recent advancements have demonstrated the potential of metal-free reaction conditions for the synthesis of the broader pyrido[1,2-a]benzimidazole (B3050246) framework. rsc.org One such method describes an efficient procedure for preparing these compounds from 2-aminopyridines and cyclohexanones, using molecular oxygen as a green oxidant in a dehydrogenation–aromatization process. rsc.org This approach avoids the need for transition metal catalysts, which are often expensive and can contaminate the final product. rsc.org
Mechanochemistry, which involves reactions conducted by grinding solid reactants together, has also emerged as a promising green alternative. jraic.com This solvent-free method is not only energy-efficient but also can lead to high yields and reduced waste. jraic.com For instance, the synthesis of 2-phenylimidazo[1,2-α]pyridine, a related heterocyclic compound, has been successfully demonstrated using manual grinding and vortex mixing, highlighting the potential of these techniques for the synthesis of Pyrido[1,2-a]benzimidazol-2-amine. jraic.comrsc.org
Furthermore, the use of microwave irradiation has been shown to be a highly efficient method for the synthesis of 1,2-disubstituted benzimidazoles, significantly reducing reaction times and improving yields under solvent-free conditions. mdpi.com The application of such technologies to the synthesis of Pyrido[1,2-a]benzimidazol-2-amine could offer a more sustainable and scalable production route. mdpi.com Researchers are also exploring one-pot reductive cyclocondensation reactions in water, a green and abundant solvent, which could provide an environmentally friendly pathway to benzimidazole (B57391) derivatives. pcbiochemres.com
Future innovations will likely focus on combining these green techniques, such as using bio-based solvents, renewable starting materials, and catalytic systems with high turnover numbers and recyclability. The development of a comprehensive green chemistry metric analysis for different synthetic routes will be crucial in identifying the most sustainable methods for the industrial production of Pyrido[1,2-a]benzimidazol-2-amine and its derivatives.
In-Depth Elucidation of Complex Reaction Mechanisms
A thorough understanding of the reaction mechanisms underlying the synthesis of Pyrido[1,2-a]benzimidazol-2-amine is fundamental for optimizing reaction conditions, improving yields, and controlling the formation of specific isomers. While several synthetic routes have been established, the intricate details of the reaction pathways are often not fully elucidated.
One area of focus is the multicomponent reactions (MCRs) used to construct the pyrido[1,2-a]benzimidazole skeleton in a single step. For example, a one-pot, four-component reaction involving pyridine (B92270), chloroacetonitrile, malononitrile (B47326), and an aromatic aldehyde has been reported to produce polysubstituted pyrido[1,2-a]benzimidazole derivatives. nih.gov The proposed mechanism is believed to involve the formation of a polysubstituted benzene (B151609) intermediate, followed by substitution and annulation with pyridine. nih.gov However, a more detailed investigation using techniques such as isotopic labeling, kinetic studies, and the isolation and characterization of intermediates would provide a more definitive understanding of this complex transformation. nih.gov
Another important synthetic route involves the reductive intramolecular cyclization of N-(2-nitroaryl)pyridinium chlorides. jraic.com This method has been used to efficiently synthesize amino derivatives of pyrido[1,2-a]benzimidazole. jraic.com The process involves the reduction of a nitro group and subsequent cyclization. jraic.com A detailed mechanistic study could explore the sequence of these events and the role of the reducing agent in facilitating the cyclization.
The Knoevenagel condensation followed by intramolecular heterocyclization is another plausible mechanism for the formation of certain pyrido[1,2-a]benzimidazole derivatives. researchgate.net Future research could employ computational modeling, such as Density Functional Theory (DFT) calculations, to map the potential energy surface of the reaction, identify transition states, and calculate activation energies for different possible pathways. This would provide valuable insights into the factors that control the regioselectivity and stereoselectivity of the reaction.
| Reaction Type | Key Reactants | Proposed Mechanistic Steps | Key Research Findings |
| Multicomponent Reaction | Pyridine, Chloroacetonitrile, Malononitrile, Aromatic Aldehyde | Formation of polysubstituted benzene, substitution, and annulation. nih.gov | Efficient one-pot synthesis of polysubstituted derivatives. nih.gov |
| Reductive Intramolecular Cyclization | N-(2-nitroaryl)pyridinium chlorides | Reduction of nitro group, intramolecular cyclization. jraic.com | Efficient synthesis of amino derivatives. jraic.com |
| Knoevenagel Condensation/Intramolecular Heterocyclization | Not specified | Knoevenagel condensation, subsequent intramolecular cyclization. researchgate.net | A plausible pathway for the formation of the heterocyclic system. researchgate.net |
Computational Design of Chemically Tunable Materials
Computational chemistry is becoming an indispensable tool in the design of new materials with tailored properties. For Pyrido[1,2-a]benzimidazol-2-amine, computational methods can be employed to predict and understand its electronic, optical, and chemical properties, thereby guiding the synthesis of derivatives with specific functionalities for various applications.
DFT calculations can be used to investigate the electronic structure, frontier molecular orbitals (HOMO and LUMO), and band gap of Pyrido[1,2-a]benzimidazol-2-amine and its derivatives. These calculations can help in predicting their potential as organic semiconductors, fluorescent dyes, or components in optoelectronic devices. For instance, a combined experimental and computational study on amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles has shown that DFT calculations can accurately predict their photophysical and acid-base properties.
The design of chemically tunable materials can be achieved by systematically modifying the core structure of Pyrido[1,2-a]benzimidazol-2-amine with different functional groups. Computational screening can be used to evaluate a large library of virtual compounds, predicting how different substituents will affect properties such as solubility, stability, and intermolecular interactions. This in silico approach can significantly reduce the experimental effort required to identify promising candidates for specific applications.
For example, computational modeling can be used to design Pyrido[1,2-a]benzimidazol-2-amine derivatives with specific absorption and emission wavelengths for use as fluorescent probes or in organic light-emitting diodes (OLEDs). By calculating the excited-state properties of different derivatives, researchers can identify structures that are likely to exhibit desired photophysical characteristics.
| Computational Method | Predicted Property | Potential Application |
| Density Functional Theory (DFT) | Electronic structure, HOMO/LUMO energies, band gap | Organic semiconductors, fluorescent dyes |
| Time-Dependent DFT (TD-DFT) | Absorption and emission spectra, excited-state properties | Fluorescent probes, OLEDs |
| Molecular Dynamics (MD) | Self-assembly, intermolecular interactions, solid-state packing | Crystalline organic materials, charge transport layers |
Synergistic Integration of Experimental and Theoretical Methodologies
The most powerful approach to advancing research on Pyrido[1,2-a]benzimidazol-2-amine lies in the close integration of experimental and theoretical methodologies. This synergistic approach allows for a deeper understanding of the structure-property relationships of these compounds and accelerates the discovery of new derivatives with enhanced performance.
Experimental synthesis and characterization provide the real-world data necessary to validate and refine computational models. High-resolution spectroscopic techniques, such as NMR and mass spectrometry, are essential for confirming the structure of newly synthesized compounds. jraic.comnih.gov X-ray crystallography can provide precise information about the molecular geometry and packing in the solid state, which is invaluable for validating computational predictions of intermolecular interactions.
In turn, computational studies can guide experimental efforts by predicting the most promising synthetic targets and suggesting optimal reaction conditions. For example, if computational analysis predicts that a particular substituent will lead to a desirable electronic property, synthetic chemists can then focus their efforts on developing a route to that specific derivative.
A prime example of this synergy is the investigation of the protonation equilibria of amino-substituted pyrido[1,2-a]benzimidazoles. In this work, experimental UV-Vis and fluorescence spectroscopy were used to measure the pKa values of the compounds, while DFT calculations were employed to identify the most likely protonation sites and to rationalize the observed spectroscopic changes. The excellent agreement between the experimental and theoretical results provided a comprehensive understanding of the acid-base properties of these molecules.
Future research should continue to foster this collaborative approach. For instance, experimentalists could synthesize a series of Pyrido[1,2-a]benzimidazol-2-amine derivatives with systematically varied substituents, and computational chemists could then model the properties of these compounds. The resulting dataset could be used to develop quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models, which could then be used to predict the properties of new, unsynthesized derivatives with even greater accuracy. This iterative cycle of prediction, synthesis, and characterization will be a powerful engine for innovation in the field of Pyrido[1,2-a]benzimidazol-2-amine research.
Q & A
What are the primary synthetic routes for Pyrido[1,2-a]benzimidazol-2-amine, and how do reaction conditions influence product selectivity?
Level: Basic
Methodological Answer:
The synthesis of Pyrido[1,2-a]benzimidazol-2-amine commonly involves cyclocondensation or transition-metal-catalyzed intramolecular amination. For example:
- Metal-free synthesis : A green approach uses 2-aminopyridines and cyclohexanones under aerobic conditions with molecular oxygen as an oxidant, achieving high yields (up to 89%) without metal catalysts .
- Copper-catalyzed amination : Substituted derivatives are synthesized via intramolecular C–N bond formation from N-arylpyridin-2-amines. The addition of acid additives (e.g., pivalic acid) is critical to suppress side reactions and improve regioselectivity .
Key Factors : Solvent polarity, temperature, and catalyst/oxidizer choice significantly affect regioselectivity and tautomeric outcomes.
How can spectroscopic techniques resolve tautomeric equilibria in Pyrido[1,2-a]benzimidazol-2-amine derivatives?
Level: Advanced
Methodological Answer:
Tautomeric forms (e.g., keto-enol equilibrium) are analyzed using:
- UV-Vis spectrophotometry : Monitors pH-dependent absorbance shifts to calculate pKa values and tautomer ratios. For instance, enol dominance in polar solvents like DMSO was confirmed via spectral deconvolution .
- NMR spectroscopy : Distinct proton signals for keto (e.g., NH at δ 12–14 ppm) and enol forms (e.g., OH at δ 10–12 ppm) are resolved in CDCl₃ or DMSO-d₆. 2D NMR (e.g., HSQC) validates coupling patterns .
- IR spectroscopy : Stretching frequencies (e.g., C=O at ~1700 cm⁻¹ for keto; O–H at ~3200 cm⁻¹ for enol) differentiate tautomers .
What strategies enhance regioselectivity in synthesizing Pyrido[1,2-a]pyrimidin-2-ones from 2-aminopyridines?
Level: Advanced
Methodological Answer:
Regioselective synthesis of 2-oxo vs. 4-oxo isomers is achieved via:
- Lithium amide bases : Acylation of 2-aminopyridines with alkynoate esters using LDA (lithium diisopropylamide) directs cyclization to 2-oxo isomers (>90% selectivity) by stabilizing intermediates .
- Thermal vs. microwave conditions : Heating at 120°C in acetonitrile favors 2-oxo products, while microwave-assisted acid catalysis often leads to mixed isomers .
Validation : HPLC and ¹H-NMR quantify isomer ratios, while X-ray crystallography confirms regiochemistry .
How do solvent effects influence the bioactivity and stability of Pyrido[1,2-a]benzimidazol-2-amine derivatives?
Level: Advanced
Methodological Answer:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize enol tautomers, enhancing hydrogen-bonding interactions in DNA intercalation assays .
- Stability studies : Accelerated degradation tests (40°C, 75% RH) in ethanol/water mixtures reveal hydrolytic stability trends. LC-MS identifies degradation products (e.g., ring-opened amines) .
Application : Solvent selection for in vitro assays (e.g., DMSO for solubility vs. PBS for physiological relevance) impacts IC₅₀ reproducibility .
What methodological challenges arise in characterizing nitrogen-rich bicyclic derivatives of Pyrido[1,2-a]benzimidazol-2-amine?
Level: Advanced
Methodological Answer:
- Crystallization difficulties : High nitrogen content often leads to amorphous solids. Vapor diffusion (e.g., ether into CH₂Cl₂) or co-crystallization with picric acid improves crystal quality for X-ray analysis .
- Mass spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks but may fragment labile substituents (e.g., ester groups). High-resolution TOF-MS confirms molecular formulas .
- Dynamic NMR : Slow tautomerization at low temperatures (–40°C) in CD₂Cl₂ resolves overlapping signals for substituent assignment .
How can multicomponent reactions (MCRs) optimize the synthesis of Pyrido[1,2-a]benzimidazol-2-amine libraries?
Level: Advanced
Methodological Answer:
- Substrate scope : Combining 2-aminopyridines, aldehydes, and cyclohexanones in one pot under microwave irradiation reduces steps and increases diversity .
- Green chemistry : Water as a solvent in MCRs (e.g., 120°C, 12 hr) achieves 60–75% yields while minimizing waste. TLC monitoring (silica, ethyl acetate/hexane) tracks reaction progress .
Downstream analysis : Automated flash chromatography (C18 columns) and LC-MS/MS streamline purification and purity assessment .
What computational methods predict the electronic properties and reactivity of Pyrido[1,2-a]benzimidazol-2-amine derivatives?
Level: Advanced
Methodological Answer:
- DFT calculations : B3LYP/6-311+G(d,p) models predict HOMO/LUMO energies, correlating with UV-Vis absorbance maxima (e.g., λmax ~350 nm for electron-withdrawing substituents) .
- Molecular docking : AutoDock Vina simulates binding to biological targets (e.g., DNA gyrase), guiding structural modifications for enhanced affinity .
- pKa prediction : COSMO-RS solvation models estimate acidity constants within ±0.3 units of experimental values, aiding buffer selection for stability studies .
How are contradictions in biological activity data for Pyrido[1,2-a]benzimidazol-2-amine derivatives resolved?
Level: Advanced
Methodological Answer:
- Dose-response validation : Replicate MIC assays (e.g., broth microdilution, 24–48 hr) against S. aureus identify outliers due to compound precipitation or solvent interference .
- Metabolite profiling : LC-HRMS detects active metabolites in cell lysates, explaining discrepancies between in vitro and in vivo results .
- Cytotoxicity controls : Parallel testing on mammalian cells (e.g., HEK293) distinguishes antimicrobial activity from nonspecific toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
